molecular formula C9H7BrN2O2 B1378326 5-Bromo-6-azaindole-3-carboxylic acid methyl ester CAS No. 1427503-97-6

5-Bromo-6-azaindole-3-carboxylic acid methyl ester

Cat. No.: B1378326
CAS No.: 1427503-97-6
M. Wt: 255.07 g/mol
InChI Key: HZNOAYBMKAZMTA-UHFFFAOYSA-N
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Description

5-Bromo-6-azaindole-3-carboxylic acid methyl ester is a versatile azaindole-based building block designed for pharmaceutical research and development. The azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to modulate a variety of biological targets. The bromo substituent offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships. Simultaneously, the methyl ester group can serve as a synthetic intermediate for the preparation of carboxylic acid, amide, or other functional groups. This makes the compound particularly valuable in the synthesis of kinase inhibitors and other small molecule therapeutics where the 7-azaindole core is prevalent. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNOAYBMKAZMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CN=C(C=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Heterocyclic Formation

Method Overview:
The initial step involves constructing the azaindole core, typically through cyclization of suitably substituted pyridine derivatives followed by selective bromination at the 5-position.

Key Reactions and Conditions:

  • Starting Material: 2-Amino-6-chloropyridine derivatives or 2-amino-3-methylpyridine compounds are common precursors.
  • Oxidation and Cyclization: Oxidation of methylated pyridines using oxidants like Caroline acid or similar agents facilitates formation of the azaindole ring system.
  • Bromination: The introduction of bromine at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide under controlled conditions.
  • Reaction Conditions: Typically carried out at ambient to slightly elevated temperatures (25–60°C), with solvents like dichloromethane, chloroform, or DMF.

Research Findings:

  • A typical protocol involves bromination of the heterocycle using NBS in the presence of radical initiators or catalysts, providing regioselectivity at the 5-position.

Formation of the Carboxylic Acid Derivative

Method Overview:
The heterocyclic core is then functionalized to introduce the carboxylic acid group at the 3-position, often via directed lithiation or nucleophilic substitution, followed by oxidation.

Key Reactions and Conditions:

  • Lithiation: Treatment with n-butyllithium at low temperatures (-70°C) to generate a carbanion intermediate at the 3-position.
  • Carboxylation: Quenching with carbon dioxide (CO₂) to form the carboxylic acid.
  • Oxidation: Alternatively, oxidation of methyl groups or side chains using oxidants like potassium permanganate or chromium-based reagents.

Research Findings:

  • The lithiation-carboxylation sequence is efficient for regioselective functionalization, with yields often exceeding 60%.
  • Subsequent esterification steps convert the acid to methyl ester using methylating agents like diazomethane or methyl iodide under basic conditions.

Esterification to Form the Methyl Ester

Method Overview:
Conversion of the carboxylic acid to methyl ester is achieved through esterification reactions, typically under acid catalysis.

Key Reactions and Conditions:

  • Fischer Esterification: Refluxing the acid with excess methanol and catalytic sulfuric acid or p-toluenesulfonic acid.
  • Alternative Methods: Use of methyl iodide or dimethyl sulfate in the presence of base or phase-transfer catalysts for methylation.

Research Findings:

  • Fischer esterification is the most common and straightforward method, yielding high purity methyl esters with reaction times of 4–8 hours under reflux.

Summary of Synthetic Pathways and Data Table

Step Description Reagents & Conditions Yield (%) References
1 Heterocyclic ring formation Cyclization of aminopyridines; oxidants like Caroline acid ,
2 Bromination at 5-position NBS or CuBr; radical conditions; room temp to 60°C 70–90 ,
3 Introduction of carboxylic acid at 3-position Lithiation with n-BuLi; CO₂ quench 60–70 ,
4 Esterification to methyl ester Reflux with methanol + sulfuric acid >85 ,

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-azaindole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-c]pyridine derivatives, carboxylic acids, and various oxidized or reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that 5-Bromo-6-azaindole-3-carboxylic acid methyl ester exhibits various biological activities:

  • Antitumor Activity : Compounds in the azaindole family have shown promise in inhibiting tumor growth through mechanisms that involve the modulation of signaling pathways associated with cancer cell proliferation .
  • Antibacterial Properties : Some studies suggest that azaindoles possess antibacterial effects, making them potential candidates for developing new antibiotics .
  • Anti-Angiogenic Effects : The compound has been investigated for its ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Pharmaceutical Applications

Given its biological properties, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notable applications include:

  • Drug Development : It is utilized in creating new drug candidates targeting specific diseases, particularly cancers and bacterial infections.
  • Bioactive Compound Synthesis : The compound acts as a precursor for synthesizing bioactive molecules that exhibit enhanced therapeutic profiles compared to their parent compounds .

Case Studies and Research Findings

Several studies have documented the effectiveness of 5-Bromo-6-azaindole derivatives in clinical settings:

  • Study on Antitumor Efficacy : A recent study highlighted the compound's role in inhibiting specific cancer cell lines, demonstrating significant reductions in cell viability at low micromolar concentrations .
  • Antibacterial Testing : Laboratory tests showed that derivatives of 5-Bromo-6-azaindole displayed potent activity against resistant bacterial strains, suggesting a potential pathway for new antibiotic development .
  • Mechanistic Insights : Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with cellular targets involved in tumor growth and bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in tumor growth and progression . The molecular targets and pathways involved include the ATP-binding site of FGFRs, where the compound interacts through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-bromo-6-azaindole-3-carboxylic acid methyl ester and related brominated indole derivatives:

Compound Name Substituents Key Features
This compound - Br (C5)
- 6-azaindole core
- Methyl ester (C3)
- Balanced lipophilicity due to methyl ester
- Potential kinase inhibition
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate - Br (C5, C2)
- Acetoxy (C5)
- Ethyl ester (C3)
- Methyl (N1)
- Higher molecular weight and steric bulk
- Dual bromine enhances reactivity
5-Bromo-6-azaindole-3-carbaldehyde - Br (C5)
- 6-azaindole core
- Aldehyde (C3)
- Aldehyde enables nucleophilic additions
- Lower stability than esters

Key Observations:

Substituent Effects on Reactivity :

  • The methyl ester in the target compound offers hydrolytic stability compared to the aldehyde in 5-bromo-6-azaindole-3-carbaldehyde, which is prone to oxidation or nucleophilic attack .
  • The dual bromine and acetoxy group in the ethyl ester derivative may confer greater electrophilicity but reduce solubility due to increased hydrophobicity.

Impact of Ester Alkyl Chains :

  • Methyl esters (target compound) generally exhibit lower molecular weight and higher volatility than ethyl esters (e.g., ’s compound), which could influence chromatographic behavior (e.g., retention times in GC-MS, as seen in aliphatic esters in –9).

Biological Interactions :

  • The 6-azaindole core distinguishes these compounds from simple fatty acid methyl esters (e.g., palmitic or stearic acid methyl esters in ), which lack aromaticity and hydrogen-bonding capabilities. This structural difference suggests divergent applications: azaindoles in drug discovery vs. aliphatic esters in lipid metabolism studies.

Research Findings and Hypotheses

  • Synthetic Utility : The methyl ester group in this compound likely serves as a protecting group, enabling further functionalization at the carboxylic acid position (e.g., hydrolysis to free acid or amide coupling).
  • Comparative Stability : Unlike the ethyl ester derivative in , which has additional bromine and acetoxy groups, the target compound’s simpler structure may improve metabolic stability in biological assays.
  • Chromatographic Behavior: While GC-MS data for azaindole esters are scarce, aliphatic methyl esters (e.g., hexadecanoic acid methyl ester in –8) exhibit distinct retention times based on chain length and branching. By analogy, the target compound’s retention behavior would differ significantly due to its aromatic core.

Biological Activity

5-Bromo-6-azaindole-3-carboxylic acid methyl ester (CAS No. 1427503-97-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom, an azaindole core, and a carboxylic acid methyl ester functional group. This unique arrangement contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activity

1. Kinase Inhibition

Research has shown that azaindole derivatives, including this compound, exhibit promising activity as kinase inhibitors. The azaindole framework is known for its ability to selectively inhibit various kinases, which are critical in signaling pathways related to cancer progression.

Case Study: Kinase Selectivity
A study demonstrated that substituted azaindoles could selectively inhibit Cdc7 kinase over CDK2, suggesting a potential therapeutic application in cancer treatment by selectively targeting tumor cells while sparing normal cells .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against multiple human cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa0.73Induces apoptosis
A5490.57Cell cycle arrest
HepG25.74Inhibits tubulin assembly

This table summarizes the inhibitory concentration (IC50) values indicating the potency of the compound against various cancer cell lines, highlighting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity and metabolic stability, crucial for drug development.
  • Azaindole Core : The hydrogen bond donor/acceptor properties of the azaindole core are essential for maintaining potency against targets like kinases .

Research Findings

Recent studies have focused on optimizing the structure of azaindoles to enhance their biological activity. For instance, modifications at the 3 and 5 positions of the azaindole core have been shown to retain or improve potency without significantly affecting pharmacokinetic properties .

Q & A

Q. What are the typical synthetic routes for preparing 5-Bromo-6-azaindole-3-carboxylic acid methyl ester, and how do reaction conditions influence yield?

The synthesis often starts with brominated indole precursors. For example, 6-bromo-1H-indole-3-carboxylic acid derivatives are functionalized via nucleophilic substitution or coupling reactions to introduce methoxy and ester groups. Key steps include halogenation, esterification, and azaindole ring formation. Reaction optimization (e.g., temperature, catalyst selection) is critical: highlights that using palladium catalysts in coupling reactions improves regioselectivity for brominated intermediates . Solvent polarity (e.g., DMF vs. THF) also affects reaction rates and byproduct formation .

Q. How is the compound characterized, and which analytical techniques are most reliable for confirming its structure?

Structural confirmation requires a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the indole core (e.g., methoxy protons at ~3.8 ppm, ester carbonyls at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection .

Q. What are the common solubility and stability challenges associated with this compound?

The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces stability in aqueous or basic conditions due to hydrolysis. Storage at -20°C under inert atmosphere is recommended to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for brominated azaindole derivatives?

Discrepancies often arise from impurities in starting materials or variations in purification methods. For instance, shows that column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) improves separation of brominated byproducts . Comparative TLC analysis at each step ensures intermediate purity. Reproducibility requires strict control of reaction stoichiometry and catalyst loading .

Q. What strategies optimize regioselectivity during functionalization of the azaindole core?

  • Directing Groups : Installing temporary protecting groups (e.g., Boc) at the 3-position directs bromination to the 5- or 6-position .
  • Metal Catalysis : Pd-catalyzed C-H activation enables selective functionalization at electron-deficient positions, as shown in for similar azaindoles .
  • Computational Modeling : DFT calculations predict reactive sites based on electron density maps, reducing trial-and-error approaches .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing ester and bromine groups activate the indole ring for Suzuki-Miyaura couplings. However, steric hindrance from the methyl ester can reduce coupling efficiency with bulky aryl boronic acids. Kinetic studies in suggest using smaller ligands (e.g., PPh3_3) enhances reaction rates .

Q. What are the applications of this compound in medicinal chemistry, and how do structural modifications alter bioactivity?

The brominated azaindole scaffold is a key intermediate in kinase inhibitor development. notes that substituting the methoxy group with amino or alkyl chains improves target binding affinity . The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization (e.g., amide formation) .

Data Analysis and Methodological Considerations

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

  • Reference Standards : Compare with published data for analogous compounds (e.g., 5-Bromo-7-azaindole derivatives in ) .
  • Deuterated Solvents : Use DMSO-d6_6 to resolve overlapping proton signals near 7.5–8.5 ppm (aromatic region) .
  • 2D NMR : HSQC and HMBC correlations confirm connectivity between the bromine substituent and the azaindole core .

Q. What experimental design principles minimize byproducts during large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., debromination) .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-6-azaindole-3-carboxylic acid methyl ester
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